molecular formula C18H14N2O3 B14816904 N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline

N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline

Cat. No.: B14816904
M. Wt: 306.3 g/mol
InChI Key: HFGMWTHOCQFYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxy-1-naphthyl)methylene]-3-nitroaniline is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a nitroaniline moiety

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-N-(3-nitrophenyl)methanimine

InChI

InChI=1S/C18H14N2O3/c1-23-18-10-9-13(16-7-2-3-8-17(16)18)12-19-14-5-4-6-15(11-14)20(21)22/h2-12H,1H3

InChI Key

HFGMWTHOCQFYQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-1-naphthyl)methylene]-3-nitroaniline typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. The reaction can be represented as follows:

4-methoxy-1-naphthaldehyde+3-nitroanilineN-[(4-methoxy-1-naphthyl)methylene]-3-nitroaniline\text{4-methoxy-1-naphthaldehyde} + \text{3-nitroaniline} \rightarrow \text{N-[(4-methoxy-1-naphthyl)methylene]-3-nitroaniline} 4-methoxy-1-naphthaldehyde+3-nitroaniline→N-[(4-methoxy-1-naphthyl)methylene]-3-nitroaniline

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-1-naphthyl)methylene]-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(4-methoxy-1-naphthyl)methylene]-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-1-naphthyl)methylene]-3-nitroaniline involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: Inhibits specific enzymes involved in biological processes.

    Receptor Binding: Binds to specific receptors, modulating their activity.

    DNA Interaction: Interacts with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxy-1-naphthyl)methylene]-1-naphthalenamine
  • N-[(4-methoxy-1-naphthyl)methylene]-4-morpholinamine

Uniqueness

N-[(4-methoxy-1-naphthyl)methylene]-3-nitroaniline is unique due to the presence of both a methoxy group and a nitroaniline moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.